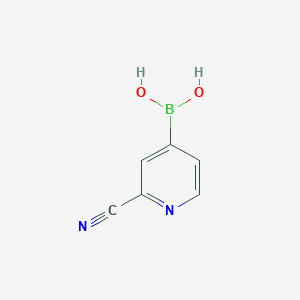

(2-氰基吡啶-4-基)硼酸

描述

“(2-Cyanopyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They are stable and generally non-toxic groups that are easily synthesized .

Synthesis Analysis

Boronic acids are important in many synthetic organic reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of pyridinylboronic acids and esters has been reported by [4+2] cycloaddition .

Molecular Structure Analysis

The molecular structure of “(2-Cyanopyridin-4-YL)boronic acid” can be analyzed using 11B NMR spectroscopy. This technique is a particularly convenient tool for monitoring acidity and binding phenomena .

Chemical Reactions Analysis

Boronic acids are known to be involved in several chemical reactions. They can be used in Suzuki-Miyaura coupling, aromatic functionalization with a heteroatom-containing functional group, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Cyanopyridin-4-YL)boronic acid” can be found in the safety data sheet .

科学研究应用

催化性能和有机合成

(2-氰基吡啶-4-基)硼酸作为硼酸衍生物,在有机化学中以其多功能性而闻名。它以其催化性能而备受关注,特别是在氮杂Michael加成中,提供了通往高对映选择性密集官能化环己烷的途径(Hashimoto, Gálvez, & Maruoka, 2015)。这种反应对于在制药和其他有机化合物中创建复杂的分子结构至关重要。

传感应用

由于硼酸能与二醇和强Lewis碱(如氟化物或氰化物阴离子)发生相互作用,因此硼酸在传感应用中的应用越来越广泛。这种相互作用在各种传感应用中至关重要,从均相测定到非均相检测,可用于生物标记、蛋白质操作和修饰,以及治疗药物的开发(Lacina, Skládal, & James, 2014)。

新化合物的合成

卤代吡啶基硼酸和酯的区域选择性合成是另一个关键应用。这些化合物是通过区域选择性卤代金属交换或邻位锂化制备的,对于合成新的吡啶库至关重要,这是许多药物和其他有机分子的基本结构(Bouillon et al., 2002; Bouillon et al., 2003)。

生物医学应用

在生物医学领域,包括(2-氰基吡啶-4-基)硼酸衍生物在内的硼酸聚合物显示出潜力。它们在治疗HIV、肥胖、糖尿病和癌症等各种疾病中具有应用。它们独特的反应性和溶解性能使它们在创造新的生物材料中具有价值(Cambre & Sumerlin, 2011)。

荧光和化学传感器应用

硼酸衍生物也被用于其荧光性能的研究,可用于传感器设计。对硼酸衍生物荧光猝灭的研究提供了设计荧光传感器所必需的见解(Melavanki, 2018)。此外,基于硼酸的选择性荧光化学传感器的进展值得关注,特别是用于检测碳水化合物和其他生物活性物质,展示了它们在疾病预防、诊断和治疗中的潜力(Huang et al., 2012)。

安全和危害

“(2-Cyanopyridin-4-YL)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Safety measures include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

(2-cyanopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBPWGHYNOCHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678194 | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyanopyridin-4-YL)boronic acid | |

CAS RN |

903513-60-0 | |

| Record name | B-(2-Cyano-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)